molecular formula C20H18N6O B2610602 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034425-73-3

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No. B2610602
CAS RN: 2034425-73-3
M. Wt: 358.405
InChI Key: BXIMVYRFJVTZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N6O and its molecular weight is 358.405. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activities

  • Research has highlighted the synthesis of derivatives of this compound showing moderate to potent in vitro antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).

Antimicrobial and Antituberculosis Agents

  • Novel derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against various pathogens, including Mycobacterium tuberculosis. These compounds showed promising antimicrobial properties (Jadhav et al., 2009).

Heme Oxygenase Inhibition

  • Studies have been conducted on the inhibition of heme oxygenases (HO-1 and HO-2) by derivatives of this compound, revealing potential pharmacological and therapeutic applications (Roman et al., 2010).

Anti-Inflammatory Activity

  • Certain derivatives have shown anti-inflammatory activity, with a focus on their potential use in comparison to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Corrosion Inhibition

  • Imidazole-based molecules, including derivatives of this compound, have been studied for their effectiveness in corrosion inhibition of carbon steel in acidic mediums (Costa et al., 2021).

Synthesis and Characterization

  • Various studies have been focused on the synthesis and characterization of derivatives, exploring their structural and chemical properties (Bhat et al., 2019).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-20(13-25-14-21-17-8-4-5-9-19(17)25)24-10-16(11-24)26-12-18(22-23-26)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIMVYRFJVTZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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